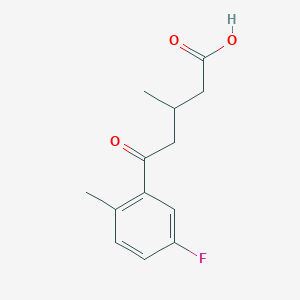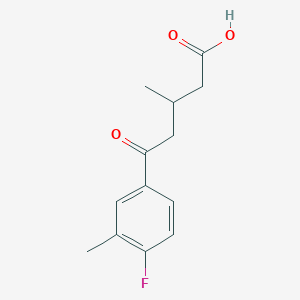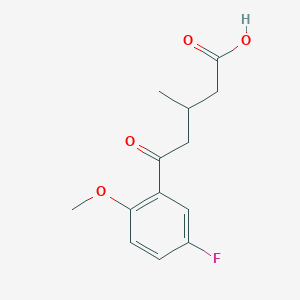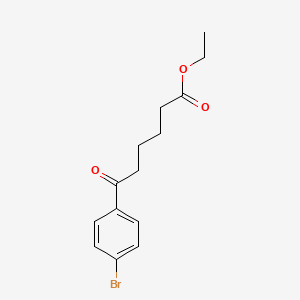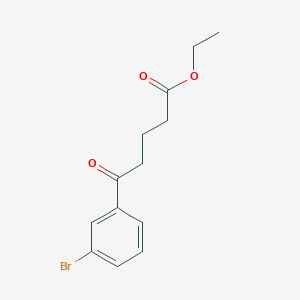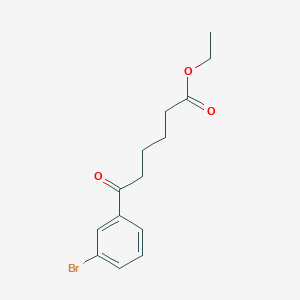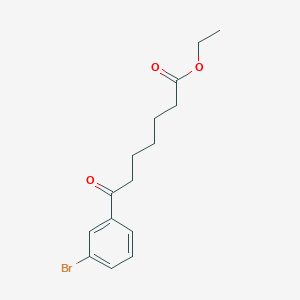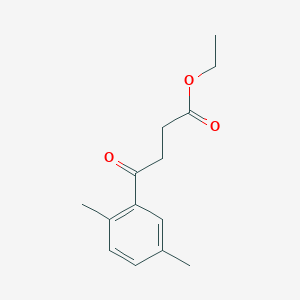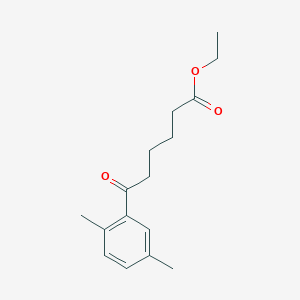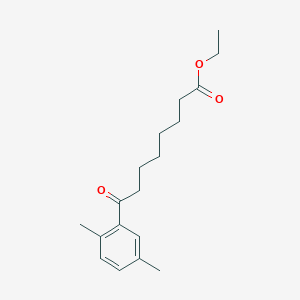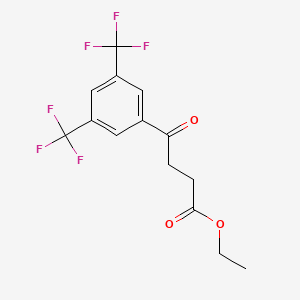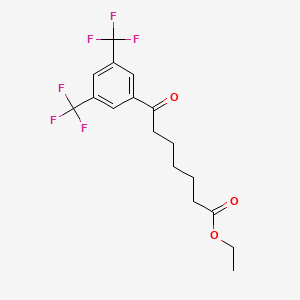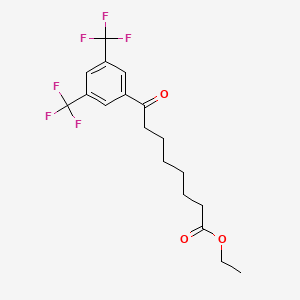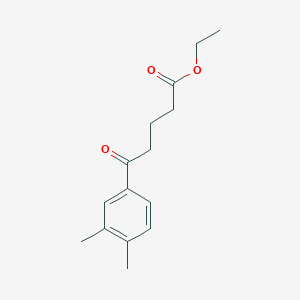
Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.科学的研究の応用
Biosynthesis in Winemaking
- Biosynthesis in Sherry : Research by Fagan, Kepner, and Webb (1981) demonstrated that Ethyl 4-oxobutyrate-2-14 C contributes to the formation of several compounds in sherry, including gamma-butyrolactone, diethyl succinate, ethyl 4-oxobutyrate diethyl acetal, and others. This study confirms pathways in the biosynthesis of compounds present in sherry wines (Fagan, Kepner, & Webb, 1981).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, indicating the potential of Ethyl 4-oxobutyrate derivatives in chemical synthesis, particularly for pharmaceutical intermediates (Hao Zhi-hui, 2007).
Enantioselective Hydrogenation
- Catalytic Recycling : Starodubtseva et al. (2004) researched the enantioselective hydrogenation of Ethyl 4-chloro-3-oxobutyrate, finding that the process could be significantly improved through recycling of the catalyst, which could be beneficial in industrial applications (Starodubtseva et al., 2004).
Bioreduction Process Optimization
- Bioreduction by Baker's Yeast : Chen et al. (2002) developed an optimal pH profile for the asymmetric bioreduction of Ethyl 4-chloro-3-oxobutyrate using baker's yeast. This study offers insights into improving product yield and quality in bioreactor processes (Chen, Wang, Houng, & Lee, 2002).
Asymmetric Synthesis
- Asymmetric Aldol Reaction : Wang Jin-ji (2014) conducted a study on the synthesis of Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate via an asymmetric aldol reaction, emphasizing the importance of reaction conditions on yield and enantioselectivity (Wang Jin-ji, 2014).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the substance. It includes toxicity information, safety precautions, proper handling and storage, and first aid measures.
将来の方向性
This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its reactivity, or its biological activity.
Please note that not all compounds will have information available in all these categories. The amount and type of information available can vary widely depending on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
特性
IUPAC Name |
ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJXDORRJTNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645611 |
Source


|
| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate | |
CAS RN |
898752-96-0 |
Source


|
| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

